Cas no 2287310-58-9 (6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide)
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide Chemical and Physical Properties
Names and Identifiers
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- EN300-6489347
- 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide
- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide
- 2287310-58-9
-
- Inchi: 1S/C10H11NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-3,9,11-12H,4-5H2,(H,13,14);1H
- InChI Key: UVRGLGRBJNKASV-UHFFFAOYSA-N
- SMILES: Br.OC(C1CNCC2C=CC(=CC1=2)O)=O
Computed Properties
- Exact Mass: 273.00006g/mol
- Monoisotopic Mass: 273.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6489347-0.05g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 0.05g |
$306.0 | 2025-03-15 | |
| Enamine | EN300-6489347-0.1g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 0.1g |
$457.0 | 2025-03-15 | |
| Enamine | EN300-6489347-0.25g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 0.25g |
$650.0 | 2025-03-15 | |
| Enamine | EN300-6489347-0.5g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 0.5g |
$1025.0 | 2025-03-15 | |
| Enamine | EN300-6489347-1.0g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 1.0g |
$1315.0 | 2025-03-15 | |
| Enamine | EN300-6489347-2.5g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 2.5g |
$2576.0 | 2025-03-15 | |
| Enamine | EN300-6489347-5.0g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 5.0g |
$3812.0 | 2025-03-15 | |
| Enamine | EN300-6489347-10.0g |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95.0% | 10.0g |
$5652.0 | 2025-03-15 | |
| 1PlusChem | 1P02874D-50mg |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95% | 50mg |
$441.00 | 2024-05-24 | |
| 1PlusChem | 1P02874D-100mg |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide |
2287310-58-9 | 95% | 100mg |
$627.00 | 2024-05-24 |
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide
Introduction to 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide (CAS No. 2287310-58-9)
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide, identified by the CAS number 2287310-58-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and pharmacological relevance. The hydrobromide salt form enhances the solubility and stability of the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The tetrahydroisoquinoline scaffold is a core structure found in numerous bioactive natural products and pharmacologically relevant compounds. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to dopaminergic, serotonergic, and cholinergic effects. These properties make tetrahydroisoquinolines attractive for the development of drugs targeting neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
In recent years, there has been growing interest in the synthesis and biological evaluation of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide due to its potential as a precursor or intermediate in the development of novel therapeutic agents. The hydroxyl group at the 6-position and the carboxylic acid functionality at the 4-position provide multiple sites for chemical modification, allowing for the exploration of diverse structural analogs with tailored biological profiles.
One of the most compelling aspects of this compound is its role in the synthesis of more complex tetrahydroisoquinoline derivatives. Researchers have utilized 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide as a key building block in multi-step synthetic routes to develop molecules with enhanced pharmacological activity. For instance, studies have demonstrated its utility in generating derivatives with improved binding affinity to specific receptors or enzymes implicated in various diseases.
The pharmacological potential of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide has been explored in several preclinical studies. These investigations have highlighted its ability to modulate neurotransmitter systems relevant to central nervous system disorders. Notably, preliminary data suggest that derivatives of this compound may exhibit neuroprotective effects by attenuating oxidative stress and inflammation pathways associated with neurodegenerative conditions.
Moreover, the structural features of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide make it an attractive candidate for investigating structure-activity relationships (SAR) within the tetrahydroisoquinoline class. By systematically modifying functional groups or substituents at various positions of the molecule, researchers can gain insights into how structural changes influence biological activity. This approach is crucial for optimizing drug candidates for clinical development.
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with readily available precursors and employs a series of well-established reactions such as cyclization, hydroxylation, and bromination. The final step involves forming the hydrobromide salt to improve solubility and stability.
Recent advances in synthetic methodologies have further refined the production of this compound. Techniques such as catalytic hydrogenation and asymmetric synthesis have enabled higher yields and purities, making it more feasible for large-scale applications in drug discovery programs. These improvements underscore the ongoing evolution of synthetic chemistry in facilitating access to complex bioactive molecules.
The biological evaluation of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide has revealed intriguing insights into its potential therapeutic applications. In vitro studies have demonstrated its interaction with various biomarkers relevant to neurological disorders. For example, it has shown binding affinity to dopamine receptors (D1 and D2) and serotonin receptors (5-HT1A), suggesting its utility in modulating dopaminergic and serotonergic systems.
Preclinical studies using animal models have provided further evidence of its pharmacological significance. In rodents treated with 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide, researchers observed improvements in motor function and cognitive performance following administration. These findings align with the known effects of tetrahydroisoquinoline derivatives on neurotransmitter systems involved in these processes.
The safety profile of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide is another critical aspect that has been addressed in preclinical evaluations. Initial toxicity studies have indicated that the compound is well-tolerated at moderate doses but may exhibit mild side effects at higher concentrations. These observations are consistent with findings from similar tetrahydroisoquinoline derivatives studied previously.
Future research directions for 6-Hydroxy-1,2,3,4-tetrahydrotetramethyl isoquinoine -carboxylic acid;hyd bromid include exploring its mechanism of action in greater detail and investigating its potential synergistic effects when combined with other therapeutic agents. Additionally, efforts are underway to optimize synthetic routes for improved scalability and cost-effectiveness,which would be essential for transitioning from preclinical to clinical development。
The growing body of evidence supporting the pharmacological relevance of 6-Hydroxy - 1,24-trihydrotetramethyl isoquinoine -carboxylic aci;hyd bromid makes it a promising candidate for further exploration in drug discovery。 Its unique structural features, coupled with its demonstrated biological activity, position it as a valuable tool for developing novel therapeutics aimed at treating neurological disorders。 As research continues to uncover new insights into its properties, this compound is poised to play an important role in future medical advancements。
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